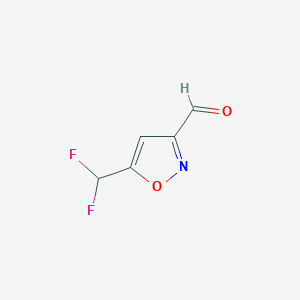

5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde

Description

Propriétés

IUPAC Name |

5-(difluoromethyl)-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO2/c6-5(7)4-1-3(2-9)8-10-4/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNLNHNNTSWGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyclization-Based Approaches

The oxazole core is typically constructed via cyclization of α-haloketones with amides or nitriles. For example, 2-chloro-3-oxo-3-(dimethylamino)propanenitrile can undergo cyclization in the presence of a base to form 1,2-oxazole derivatives. Adjusting precursors to incorporate a difluoromethyl group at the 5-position is critical. A modified approach involves:

- Reacting 2,2-difluoroacetyl chloride with a β-keto ester to form a difluoromethylated intermediate.

- Cyclizing the intermediate with hydroxylamine under acidic conditions to yield 5-(difluoromethyl)-1,2-oxazole-3-carboxylate.

- Reducing the ester to an alcohol followed by oxidation to the aldehyde using pyridinium chlorochromate (PCC).

Key Conditions :

Direct Difluoromethylation of Oxazole Intermediates

Introducing the difluoromethyl group post-cyclization is achieved via electrophilic or radical pathways:

Electrophilic Difluoromethylation

Sodium Chlorodifluoroacetate (SCDA) decarboxylates at 95°C to generate difluorocarbene, which reacts with 1,2-oxazole-3-carbaldehyde:

- Dissolve 1,2-oxazole-3-carbaldehyde in dimethylformamide (DMF).

- Add SCDA (2 equiv) and potassium carbonate (1.5 equiv).

- Heat at 95°C for 8 hours.

Yield : 85–93%.

Mechanism : Difluorocarbene inserts into the C–H bond at the 5-position via a radical intermediate.

Nucleophilic Difluoromethylation

Difluoromethyltrimethylsilane (TMSCF₂H) in the presence of a fluoride source (e.g., tetrabutylammonium fluoride) selectively functionalizes the oxazole ring:

- React 1,2-oxazole-3-carbaldehyde with TMSCF₂H (1.2 equiv) in tetrahydrofuran (THF).

- Stir at room temperature for 12 hours.

Aldehyde Group Introduction

The aldehyde moiety is introduced via:

Industrial Production Methods

Scalable processes prioritize cost efficiency and purity:

Reaction Mechanisms and Selectivity

Cyclization Regioselectivity

The 5-position is favored due to electronic effects:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Cyclization + Oxidation | 72 | 98 | Moderate | $$ |

| SCDA Difluoromethylation | 93 | 99 | High | $$$ |

| TMSCF₂H Functionalization | 78 | 97 | Low | $$$$ |

Key Findings :

Analyse Des Réactions Chimiques

5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases, acids, and various solvents, depending on the desired transformation. The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxazole derivatives.

Applications De Recherche Scientifique

Chemical Reactions

The compound undergoes various chemical reactions, including:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids using agents like potassium permanganate.

- Reduction : It can be reduced to alcohols using reducing agents such as sodium borohydride.

- Substitution Reactions : The difluoromethyl group can participate in nucleophilic substitution reactions.

Chemistry

5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde serves as a building block in the synthesis of complex molecules. Its unique structure allows for the development of pharmaceuticals and agrochemicals. For example, it has been used in synthesizing inhibitors targeting specific enzymes crucial for various biological processes .

Biology

In biological research, this compound has shown potential in:

- Enzyme Inhibition : Its structural features enable interactions with biological targets. Studies have indicated its effectiveness as an inhibitor of dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development. Clinical studies demonstrated its efficacy against Plasmodium falciparum, providing single-dose cures in some cases .

- Receptor Binding : The difluoromethyl group enhances binding affinity to receptors, making it valuable in studying receptor-ligand interactions.

Industry

The compound is utilized in producing specialty chemicals with specific properties. Its applications include:

- Agricultural Chemistry : As a precursor for developing herbicides and fungicides that inhibit biochemical pathways in plants and fungi. Its derivatives have shown promise in controlling plant diseases caused by various pathogens .

Antimalarial Development

A notable case study involved the use of 5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde as a potent inhibitor of DHODH. In clinical trials, it demonstrated significant efficacy against malaria parasites, highlighting its potential as a therapeutic agent .

Agricultural Applications

Research into derivatives of this compound has shown their effectiveness as herbicides and fungicides. For instance, studies indicated that certain derivatives could effectively inhibit fungal growth and protect crops from diseases caused by pathogens like Aspergillus spp. .

Mécanisme D'action

The mechanism of action of 5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The difluoromethyl (-CF₂H) group in the target compound balances lipophilicity (LogP ~1.8) and polarity, enhancing membrane permeability compared to non-fluorinated analogs (e.g., ethyl: LogP ~1.2). Trifluoromethyl (-CF₃) substituents (e.g., in 3-(3,5-bis(trifluoromethyl)phenyl)-1,2-oxazol-5-ol) exhibit stronger inductive effects, increasing acidity (pKa ~4.5 for -OH) and metabolic resistance but may reduce solubility.

Functional Group Reactivity:

- The aldehyde (-CHO) group enables conjugation with amines or hydrazines, making the target compound a versatile intermediate. In contrast, amine (-NH₂) or hydroxyl (-OH) substituents (e.g., ) favor hydrogen bonding but limit electrophilic reactivity.

Activité Biologique

5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde contains a difluoromethyl group attached to an oxazole ring, which contributes to its unique chemical reactivity. The molecular formula is , with a molecular weight of approximately 162.09 g/mol. The presence of the difluoromethyl group enhances the compound's lipophilicity and electron-withdrawing characteristics, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that compounds with oxazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazole can inhibit various bacterial strains and fungi. The difluoromethyl substitution in 5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde may enhance its efficacy against microbial targets by affecting membrane permeability or enzyme activity.

Enzyme Inhibition

5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde has been investigated as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression. In vitro studies suggest that this compound may exhibit selective inhibition of HDAC6, a target of interest for therapeutic development in oncology .

The mechanism by which 5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde exerts its biological effects is not fully elucidated but is believed to involve:

- Binding to Active Sites : The compound likely interacts with specific amino acid residues in enzyme active sites, influencing their catalytic activity.

- Formation of Stable Complexes : Research indicates that similar compounds can form stable enzyme-inhibitor complexes through hydrogen bonding and hydrophobic interactions .

Synthesis Methods

The synthesis of 5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde typically involves several steps:

- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Difluoromethyl Group : This is often accomplished via nucleophilic substitution or electrophilic fluorination methods.

The following table summarizes common synthetic routes for producing this compound:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Aldehydes, amines |

| 2 | Fluorination | Difluoromethylating agents |

| 3 | Purification | Chromatography |

Case Studies and Research Findings

Several studies have explored the biological activity of 5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde:

- HDAC Inhibition : A study demonstrated that this compound could inhibit HDAC6 with an IC50 value in the low micromolar range, suggesting potential use in cancer therapies .

- Antimicrobial Activity : Another investigation reported that derivatives containing the difluoromethyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .

Q & A

Q. What are the key synthetic strategies for 5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole ring followed by functionalization. For example, oxazole derivatives are often synthesized via cyclization of β-keto esters or through [3+2] cycloadditions using nitrile oxides and alkenes. Introducing the difluoromethyl group may involve fluorinating agents like DAST (diethylaminosulfur trifluoride) or halogen exchange reactions. Purification methods such as column chromatography (silica gel, ethyl acetate/hexane gradients) are critical for isolating the aldehyde functionality, which is prone to oxidation . Reaction parameters (temperature, solvent, catalyst) must be optimized to avoid side reactions, such as over-fluorination or aldehyde degradation.

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- NMR Spectroscopy : NMR is essential for confirming the difluoromethyl group’s presence and position (δ ~ -100 to -120 ppm for CFH). and NMR help verify the oxazole ring and aldehyde proton (δ ~9-10 ppm) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement, particularly the planarity of the oxazole ring and steric effects of the difluoromethyl group .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHFNO) and fragmentation patterns.

Q. What are the solubility and stability considerations for this compound in experimental workflows?

The aldehyde group renders the compound sensitive to moisture and oxidation. Storage under inert gas (N/Ar) at -20°C in anhydrous solvents (e.g., THF, DCM) is recommended. Solubility is moderate in polar aprotic solvents (DMF, DMSO) but poor in water. Stability tests under varying pH and temperature should precede biological assays to ensure integrity .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity in nucleophilic addition or cross-coupling reactions?

The electron-withdrawing nature of the CFH group activates the aldehyde toward nucleophilic attack (e.g., Grignard reagents, hydrazines) but may deactivate the oxazole ring in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can predict charge distribution and reactive sites. Experimental validation via kinetic studies under varied conditions (e.g., Pd catalysts, ligands) is advised .

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?

- Docking Simulations : Use software like AutoDock Vina to predict binding modes to enzymes (e.g., cytochrome P450) or receptors. The CFH group’s stereoelectronic effects may enhance hydrophobic interactions or alter binding kinetics .

- MD Simulations : Assess conformational stability in aqueous or lipid environments, focusing on the aldehyde’s solvation and oxazole ring rigidity .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

Discrepancies may arise from impurities, unoptimized protocols, or assay variability. Strategies include:

- Reproducibility Checks : Replicate methods with strict control of anhydrous conditions and catalyst loading .

- Meta-Analysis : Compare datasets across studies (e.g., IC values in enzyme inhibition) using statistical tools (ANOVA, t-tests) to identify outliers .

- Advanced Analytics : Use LC-MS or NMR to trace byproducts or degradation .

Q. What strategies optimize the compound’s bioavailability and metabolic stability for pharmacological studies?

- Prodrug Design : Mask the aldehyde as an acetal or Schiff base to enhance membrane permeability .

- Metabolite Identification : Incubate with liver microsomes and use LC-HRMS to track oxidative defluorination or aldehyde oxidation .

- LogP Optimization : Introduce hydrophilic groups (e.g., PEG linkers) to balance the lipophilic CFH and oxazole moieties .

Methodological Considerations

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

- HPLC-DAD/ELSD : Quantify aldehydes, residual solvents, or fluorinated byproducts.

- ICP-MS : Detect metal catalysts (e.g., Pd) if cross-coupling is used .

- Chiral HPLC : Resolve enantiomers if asymmetric synthesis is attempted .

Q. How can researchers validate the compound’s role as a biochemical probe in enzyme inhibition studies?

- Kinetic Assays : Measure values via Lineweaver-Burk plots under varied substrate concentrations.

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics and stoichiometry .

- X-ray Co-crystallization : Resolve structural interactions at the active site .

Emerging Applications

Q. What novel applications exist for this compound in materials science or agrochemistry?

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.